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Compound of Interest

Compound Name: 2-Acetoxypropionyl chloride

Cat. No.: B1275879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-O-Acetyl-D-lactoyl chloride, systematically known as (R)-(+)-2-Acetoxypropionyl chloride,

is a versatile and highly reactive chiral building block of significant interest in the

pharmaceutical and agrochemical industries. Its importance lies in its ability to serve as a key

intermediate in the synthesis of complex, enantiomerically pure molecules.[1][2] The presence

of a stereogenic center and a reactive acyl chloride functional group makes it an invaluable tool

for asymmetric synthesis, enabling the selective production of a desired stereoisomer. This

guide provides a comprehensive overview of its chemical properties, synthesis, and core

applications, with a focus on experimental protocols and quantitative data to support

researchers in its practical use.

Physicochemical Properties
(+)-O-Acetyl-D-lactoyl chloride is a colorless to light yellow or light orange clear liquid.[1] It is

crucial to handle this reagent under inert gas and store it at low temperatures (2-8 °C) to

maintain its purity and reactivity.[1]

Table 1: Physicochemical Data for (+)-O-Acetyl-D-lactoyl chloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1275879?utm_src=pdf-interest
https://www.benchchem.com/product/b1275879?utm_src=pdf-body
https://www.chemimpex.com/products/47422
https://pubmed.ncbi.nlm.nih.gov/31418934/
https://www.chemimpex.com/products/47422
https://www.chemimpex.com/products/47422
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Synonyms

(+)-O-Acetyl-D-lactoyl chloride,

(R)-(+)-2-Acetoxypropionyl

chloride

[1]

CAS Number 53636-19-4 [1]

Molecular Formula C₅H₇ClO₃ [1]

Molecular Weight 150.56 g/mol [1]

Appearance
Colorless to light yellow to light

orange clear liquid
[1]

Boiling Point 53 °C at 11 mmHg [1]

Refractive Index 1.42 [1]

Purity ≥ 98% (by titration) [1]

Synthesis of (+)-O-Acetyl-D-lactoyl chloride
The synthesis of (+)-O-Acetyl-D-lactoyl chloride typically involves a two-step process starting

from D-lactic acid. The first step is the acetylation of the hydroxyl group of D-lactic acid,

followed by the chlorination of the resulting carboxylic acid.

Synthesis Workflow
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Caption: Synthesis of (+)-O-Acetyl-D-lactoyl chloride.

Experimental Protocol: Synthesis of (+)-O-Acetyl-D-
lactoyl chloride
This protocol is adapted from procedures for the synthesis of the (S)-enantiomer.[3][4]

Step 1: Acetylation of D-Lactic Acid to (R)-2-Acetoxypropanoic Acid

To a solution of D-lactic acid in acetic acid, add a slight molar excess of acetic anhydride

(e.g., 1.1 to 1.4 equivalents).[3]

The reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid.

Maintain the reaction temperature between 30°C and 60°C.[5]

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

Upon completion, remove the acetic acid and excess acetic anhydride by distillation under

reduced pressure to obtain crude (R)-2-acetoxypropanoic acid.

Step 2: Chlorination of (R)-2-Acetoxypropanoic Acid
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To the crude (R)-2-acetoxypropanoic acid, add thionyl chloride (SOCl₂) (typically 1.5 to 2.0

equivalents).

The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) or

toluene.

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

Remove the excess thionyl chloride and solvent by distillation under reduced pressure to

yield crude (+)-O-Acetyl-D-lactoyl chloride.

For high-purity applications, the product can be further purified by vacuum distillation.

Applications in Asymmetric Synthesis
(+)-O-Acetyl-D-lactoyl chloride is a valuable reagent in asymmetric synthesis, primarily utilized

in two main capacities: as a chiral building block for incorporating a specific stereocenter into a

target molecule and as a chiral derivatizing agent for the determination of enantiomeric excess.

As a Chiral Building Block in Pharmaceutical Synthesis
The acyl chloride functionality of (+)-O-Acetyl-D-lactoyl chloride allows for its facile reaction

with nucleophiles such as amines and alcohols to form amides and esters, respectively. This

reaction introduces the chiral (R)-2-acetoxypropionyl moiety into the molecule, which can be a

crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

A notable example, although using the (S)-enantiomer, is the synthesis of the non-ionic X-ray

contrast agent Iopamidol.[1][6][7][8] The principles of this synthesis are directly applicable to

the use of the (R)-enantiomer for creating other chiral molecules.

Dissolve the amine substrate in a suitable anhydrous aprotic solvent (e.g., N,N-

dimethylacetamide (DMA), dichloromethane (DCM), or toluene).

If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

to liberate the free amine.

Cool the solution to 0-5°C in an ice bath.
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Slowly add a solution of (+)-O-Acetyl-D-lactoyl chloride (1.0 to 1.5 equivalents) in the same

solvent to the cooled amine solution.

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the

progress by TLC or LC-MS.[8]

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

Extract the product with a suitable organic solvent.

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Table 2: Example of Acylation in the Synthesis of an Iopamidol Intermediate (using the (S)-

enantiomer)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdpi.com/2297-8739/8/10/165
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant
1

Reactant
2

Solvent
Temperat
ure

Time Yield
Referenc
e

5-amino-

2,4,6-

triiodoisoph

thaloyl

dichloride

(S)-2-

acetoxypro

pionyl

chloride

Dimethylac

etamide

Room

Temp.
- - [7]

N,N′-bis[2-

acetyloxy-

1-

[(acetyloxy)

methyl]ethy

l]-5-amino-

2,4,6-

triiodo-1,3-

benzenedi

carboxami

de

(S)-2-

(Acetyloxy)

propanoyl

chloride

N,N-

dimethylac

etamide

< 30°C 24-45 h 90% [6]

As a Chiral Derivatizing Agent
Determining the enantiomeric excess (e.e.) of a chiral compound is crucial in asymmetric

synthesis. (+)-O-Acetyl-D-lactoyl chloride can be used as a chiral derivatizing agent to convert

a mixture of enantiomeric alcohols or amines into a mixture of diastereomers.[6] These

diastereomers have different physical properties and can be distinguished and quantified by

analytical techniques like NMR spectroscopy and HPLC.[9]
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Caption: Workflow for e.e. determination.

In an NMR tube, dissolve the chiral alcohol (1.0 equivalent) in a suitable deuterated solvent

(e.g., CDCl₃).

Add a slight excess of (+)-O-Acetyl-D-lactoyl chloride (1.1 to 1.2 equivalents).

Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to scavenge

the HCl byproduct.

Allow the reaction to proceed at room temperature until completion (monitor by ¹H NMR).
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Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.

Identify well-resolved signals corresponding to each diastereomer (e.g., methine protons or

acetyl methyl protons).

Integrate the signals for each diastereomer to determine their relative ratio.

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral of major

diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of

minor diastereomer) ] x 100

Follow the general acylation protocol described in section 4.1.1 to synthesize the

diastereomeric amides.

Dissolve the crude diastereomeric mixture in a suitable solvent for HPLC analysis.

Separate the diastereomers using a normal-phase or reverse-phase HPLC system with a

suitable column (e.g., silica gel or C18).[10]

Identify the peaks corresponding to each diastereomer.

Integrate the peak areas to determine the relative amounts of each diastereomer.

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area of major

diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor

diastereomer) ] x 100

Conclusion
(+)-O-Acetyl-D-lactoyl chloride is a powerful and versatile tool for the modern organic chemist,

particularly those in the fields of pharmaceutical and agrochemical development. Its utility as

both a chiral building block and a chiral derivatizing agent makes it a valuable reagent for the

synthesis and analysis of enantiomerically pure compounds. The experimental protocols and

data presented in this guide are intended to provide a solid foundation for researchers to

effectively utilize this important chiral intermediate in their synthetic endeavors. As the demand

for enantiopure drugs and agrochemicals continues to grow, the importance of reagents like
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(+)-O-Acetyl-D-lactoyl chloride in enabling efficient and selective asymmetric synthesis will

undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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